molecular formula C13H11ClN2O3 B11776874 2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B11776874
M. Wt: 278.69 g/mol
InChI Key: NRFDCQJTEQJUHK-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a pyrimidinyl acetic acid moiety

Preparation Methods

The synthesis of 2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multiple steps, starting with the preparation of the chlorophenyl and pyrimidinyl intermediates. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with guanidine to form the pyrimidinyl ring. The final step involves the acylation of the pyrimidinyl intermediate with chloroacetic acid under basic conditions to yield the target compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and tetrahydrofuran, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of kinases or phosphatases, resulting in altered phosphorylation states of key proteins involved in cell growth and differentiation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid can be compared with other similar compounds, such as:

    4-Chlorophenylacetic acid: This compound has a similar chlorophenyl group but lacks the pyrimidinyl moiety, resulting in different chemical and biological properties.

    2-Methyl-4-chlorophenylacetic acid: This compound has a similar structure but with a different substitution pattern, leading to variations in reactivity and biological activity.

    6-Oxopyrimidine derivatives:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity that are distinct from other similar compounds.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-2-methyl-6-oxopyrimidin-1-yl]acetic acid

InChI

InChI=1S/C13H11ClN2O3/c1-8-15-11(9-2-4-10(14)5-3-9)6-12(17)16(8)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)

InChI Key

NRFDCQJTEQJUHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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